molecular formula C8H10FO3P B13683492 Dimethyl (4-fluorophenyl)phosphonate

Dimethyl (4-fluorophenyl)phosphonate

Cat. No.: B13683492
M. Wt: 204.13 g/mol
InChI Key: VGJOAISDEPXNNN-UHFFFAOYSA-N
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Description

Dimethyl (4-fluorophenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl (4-fluorophenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with 4-fluorobenzaldehyde under acidic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis to enhance reaction rates and yields. The use of bromotrimethylsilane (BTMS) for silyldealkylation of dialkyl phosphonates is a favored method due to its convenience, high yields, and mild conditions .

Chemical Reactions Analysis

Types of Reactions: Dimethyl (4-fluorophenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dimethyl (4-fluorophenyl)phosphonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl (4-fluorophenyl)phosphonate involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s phosphonate group is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

  • Dimethyl methylphosphonate
  • Diethyl (4-fluorophenyl)phosphonate
  • Dimethyl (4-chlorophenyl)phosphonate

Comparison: Dimethyl (4-fluorophenyl)phosphonate is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its reactivity and binding properties. Compared to its analogs, the fluorine substitution can enhance the compound’s stability and biological activity .

Biological Activity

Dimethyl (4-fluorophenyl)phosphonate is an organophosphorus compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial effects, cytotoxicity against cancer cell lines, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a phosphonate functional group attached to a 4-fluorobenzyl moiety. Its chemical formula is C9H10FPO3C_9H_{10}FPO_3, and it is characterized by the presence of fluorine, which enhances its lipophilicity and biological activity compared to non-fluorinated analogs. The unique structural features of this compound influence its reactivity and pharmacokinetic properties, making it a valuable candidate in drug design.

Compound Name Chemical Structure Unique Features
This compoundStructureEnhanced lipophilicity due to fluorine
Dimethyl phenylphosphonateLacks fluorine; broader biological activity spectrum
Diethyl (4-fluorophenyl)phosphonateEthyl groups instead of methyl; different solubility
Dimethyl (2-(4-fluorophenyl)-2-oxoethyl)phosphonateContains an additional ketone functionality
Dimethyl (4-nitrobenzyl)phosphonateNitro group introduces different electronic properties

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . In vitro studies have shown that this compound is effective against various bacterial strains. The presence of the fluorine atom enhances its interaction with microbial membranes, leading to increased permeability and subsequent cell death.

  • Mechanism of Action : The exact mechanism remains under investigation; however, it is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with essential metabolic pathways.

Cytotoxicity and Anticancer Potential

Several studies have evaluated the cytotoxic effects of this compound on cancer cell lines. Notably, it has shown promising results against:

  • Human Promyelocytic Leukemia (HL-60) : IC50 values indicate moderate cytotoxicity.
  • Mouse Fibroblast Cells (NIH/3T3) : Demonstrated selective toxicity, suggesting potential for targeted cancer therapies.

Case Study: Anticancer Activity

In a recent study, derivatives of dimethyl phosphonates were synthesized and tested for their anticancer activity. Among these, this compound exhibited moderate activity against various cancer cell lines, particularly those associated with leukemia and solid tumors.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. The introduction of the fluorine atom significantly alters the electronic properties of the compound, enhancing its interaction with biological targets.

  • Fluorine Substitution : Increases lipophilicity and membrane permeability.
  • Phosphonate Group : Contributes to stability and reactivity in biological systems.

Properties

Molecular Formula

C8H10FO3P

Molecular Weight

204.13 g/mol

IUPAC Name

1-dimethoxyphosphoryl-4-fluorobenzene

InChI

InChI=1S/C8H10FO3P/c1-11-13(10,12-2)8-5-3-7(9)4-6-8/h3-6H,1-2H3

InChI Key

VGJOAISDEPXNNN-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=CC=C(C=C1)F)OC

Origin of Product

United States

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